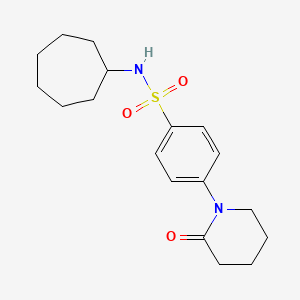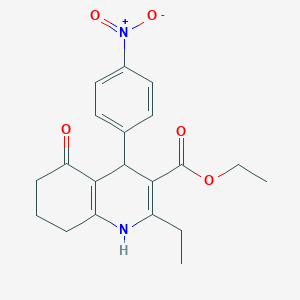![molecular formula C21H19ClN2O4 B5172446 N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
CP-690,550 selectively inhibits N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, a tyrosine kinase that plays a crucial role in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, CP-690,550 prevents the activation of downstream signaling pathways and the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells in the blood and lymphoid tissues of patients with rheumatoid arthritis, indicating that it may be a promising therapeutic agent for this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its selectivity for N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, which reduces the risk of off-target effects. However, its potency may also pose a limitation in lab experiments, as high concentrations may be required to achieve the desired effect. In addition, the lack of a reliable biomarker for N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibition may make it difficult to monitor the efficacy of CP-690,550 in clinical trials.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent and selective N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can be used to monitor the efficacy of N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibitors in clinical trials. Finally, the potential use of CP-690,550 in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors, should be explored.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with propyl alcohol, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting 4-propoxy-2-chloro-5-aminobenzoic acid is then coupled with 2-furancarboxylic acid chloride in the presence of triethylamine to yield CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to effectively reduce inflammation and prevent tissue damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-[2-chloro-5-[(4-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-11-27-16-8-5-14(6-9-16)20(25)23-15-7-10-17(22)18(13-15)24-21(26)19-4-3-12-28-19/h3-10,12-13H,2,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBBBHNTOOAUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6340306 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)


![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)